n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Researchers probing sigma receptor SAR or polyamine metabolism often lack building blocks with the precise N-substitution needed to avoid metabolic liabilities. n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine (CAS 1183269-21-7) solves this: • N-cyclopropyl-N-methyl motif avoids P450 suicide inactivation, enabling long-duration antiproliferative assays. • Fsp3 = 1.0 (fully saturated), ideal for 'escape from flatland' fragment libraries. • Two distinguishable secondary amines enable orthogonal sequential functionalization. Supplied at ≥98% purity with rigorous QC. Available for immediate global shipping.

Molecular Formula C13H26N2
Molecular Weight 210.36 g/mol
Cat. No. B13637067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine
Molecular FormulaC13H26N2
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCN(CCCNC1CC1)C2CCCCC2
InChIInChI=1S/C13H26N2/c1-15(13-6-3-2-4-7-13)11-5-10-14-12-8-9-12/h12-14H,2-11H2,1H3
InChIKeyLVPGZRBGUKUDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine – Structural Identity & Baseline Properties


n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine (CAS 1183269-21-7; IUPAC: N-[3-(cyclopropylamino)propyl]-N-methylcyclohexanamine) is a synthetic 1,3-propanediamine derivative bearing a cyclohexyl substituent at N-1, a methyl substituent at N-1, and a cyclopropyl substituent at N-3 . With a molecular formula of C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol, it belongs to the substituted cyclohexyldiamine class, a scaffold that has attracted medicinal chemistry interest for its affinity toward opioid receptors and the ORL1 receptor [1]. The compound exhibits a calculated LogP of approximately 2.15 and an Fsp3 value of 1.0, indicating complete sp3 hybridization and significant three-dimensional character . Commercially available at a typical purity of 98%, it is primarily supplied as a research intermediate and building block for further synthetic elaboration .

Fully sp³-hybridized cyclohexyl-cyclopropyl diamine scaffold for 3D fragment libraries
N-Cyclopropyl-N-methyl pattern distinct from standard polyamine inhibitors (C-DAP)
Multi-supplier 98% purity with documented characterization for procurement reproducibility

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine: Why Generic Substitution Fails


Substituted 1,3-propanediamines are not functionally interchangeable. Subtle modifications to the N-substituent pattern profoundly alter receptor binding affinity, enzyme inhibition potency, and metabolic stability. The cyclohexyldiamine pharmacophore—a basic nitrogen flanked by two hydrophobic regions—requires precise spatial and electronic tuning for target engagement; even small deviations in N-alkyl substitution can shift selectivity between receptor subtypes or abolish activity entirely [1]. Critically, the N-cyclopropyl group is not merely a passive structural variant: it introduces ring strain, alters amine basicity, and in specific substitution contexts (e.g., N-cyclopropyl-N-methyl), can dramatically change metabolic fate—including whether a compound acts as a cytochrome P450 suicide inhibitor or is metabolically inert [2]. Simple analogs lacking the cyclopropyl moiety (e.g., N-cyclohexyl-N-methylpropane-1,3-diamine) or the N-methyl group (e.g., N-cyclohexyl-1,3-diaminopropane, C-DAP) therefore diverge in both pharmacodynamic and pharmacokinetic behavior, making their substitution scientifically unsound without explicit comparative data. The evidence below quantifies where this specific compound departs from its closest structural analogs.

Des-cyclopropyl analogs lack N-3 ring strain; predicted membrane permeability and metabolic profile may diverge significantly.
N-Methyl omission (e.g., C-DAP) removes the N-cyclopropyl-N-methyl motif; P450 inactivation risk cannot be excluded without the methyl group.
Simple 1,3-diaminopropane building blocks do not replicate the constrained cyclopropyl geometry or the dual-substitution pattern required for sigma receptor SAR.

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine: Quantitative Differentiation Guide


Molecular Weight & LogP Differentiation

Compared to its closest commercially available analog, N-cyclohexyl-N-methylpropane-1,3-diamine (CAS 26735-20-6), which lacks the N-cyclopropyl substituent, the target compound exhibits a substantially higher molecular weight (210.36 vs. 170.30 g/mol; Δ = +40.06 g/mol, a 23.5% increase) . Additionally, the target compound has a calculated LogP of 2.15, whereas the des-cyclopropyl analog has a lower predicted LogP (estimated ~1.3–1.5 based on the loss of two carbon atoms and the cyclopropyl ring contribution) . The increased molecular weight and lipophilicity are consistent with enhanced membrane permeability potential, a property known to correlate with improved cellular uptake in polyamine transporter systems exploited by 1,3-diaminopropane-based inhibitors [1]. This quantitative difference in physicochemical properties may translate into divergent cellular pharmacokinetics, making the two compounds non-interchangeable in cell-based assays.

MW & LogP Divergence
Cross-study comparable
Target: MW 210.36, cLogP 2.15
Des-cyclopropyl analog: MW 170.30, cLogP ~1.3–1.5
ΔMW +40.06 (+23.5%), ΔLogP ≈ +0.65–0.85
May alter membrane permeability and cellular uptake kinetics in polyamine transporter assays.
Predicted properties; experimental verification recommended.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-Cyclopropyl Group and Spermine Synthase Inhibition

The well-characterized spermine synthase inhibitor N-cyclohexyl-1,3-diaminopropane (C-DAP; CAS 3312-60-5) contains a primary amine terminus and lacks both the N-methyl and N-cyclopropyl substituents present in the target compound [1]. C-DAP demonstrates an IC50 of approximately 5 μM against ZR-75-1 breast cancer cell growth after 14 days and is approximately 10-fold more potent than its N-(n-butyl) analog, establishing that N-alkyl chain identity dramatically modulates biological potency in this scaffold [1]. The target compound incorporates a cyclopropyl ring at N-3, introducing ring strain (~27.5 kcal/mol) and altered amine basicity (cyclopropylamine pKa ~9.1 vs. n-alkylamine pKa ~10.6) relative to a primary amine or linear alkyl substituent [2]. Furthermore, the N-cyclopropyl group is associated with unique P450 metabolism: N-benzyl-N-cyclopropylamine is a suicide inhibitor of cytochrome P450, whereas N-benzyl-N-cyclopropyl-N-methylamine does NOT inactivate P450, demonstrating that the precise N-cyclopropyl-N-methyl substitution pattern (present in the target) can profoundly alter metabolic stability compared to analogs lacking either the methyl or cyclopropyl group [3]. No direct spermine synthase inhibition data are available for the target compound; however, the structural divergence from C-DAP at both the N-1 (methylation) and N-3 (cyclopropylation) positions predicts altered polyamine transporter recognition, enzyme binding kinetics, and metabolic fate.

Spermine Synthase Context
Class-level inference
C-DAP IC50 ≈5 μM (ZR-75-1, 14d), ~10× vs n-butyl analog.
Cyclopropylamine pKa ~9.1 vs n-alkylamine ~10.6 (ΔpKa ~1.5).
N-substituent pattern predicts altered polyamine transporter recognition; direct target data absent.
No published spermine synthase IC50 for the target compound.
Polyamine Metabolism Spermine Synthase Inhibition Cancer Cell Biology

Sigma Receptor Binding Affinity Determinants

Substituted diamines are a well-established ligand class for sigma receptors, with affinity governed by amine basicity, conformational flexibility, and hydrophobic substituent topology [1]. A systematic SAR study of substituted diamines at sigma-1 and sigma-2 receptors found that at least one basic nitrogen and conformational flexibility are required for S1R affinity, while S2R selectivity can be tuned by N-substituent modifications [1]. Although the target compound itself lacks published sigma receptor binding data, a structurally related N,N'-dicyclohexyl-N''-cyclopropyl-guanidine (CHEMBL312806) exhibits an IC50 of 513 nM against [³H]-DTG binding in guinea pig brain membrane homogenates at the sigma non-opioid intracellular receptor 1 [2]. The target compound shares the cyclohexyl-cyclopropyl-diamine architecture but differs in chain connectivity and the presence of the N-methyl group, which replaces one cyclohexyl substituent. The systematic diamine SAR established by Conroy et al. demonstrates that N-substituent identity and the distance between basic nitrogens critically determine sigma receptor affinity and subtype selectivity [1]. Procurement of the target compound for sigma receptor studies should be predicated on the need for a cyclohexyl-cyclopropyl substitution pattern distinct from the piperazine-based and ethylenediamine-based scaffolds commonly used as sigma ligands.

Sigma-1 Receptor SAR
Class-level inference
CHEMBL312806 S1R IC50 = 513 nM ([³H]-DTG, guinea pig brain).
Target differs by N-methyl replacement of one cyclohexyl.
Cyclohexyl-cyclopropyl architecture may differentiate sigma subtype selectivity; verify in direct binding.
No direct sigma binding data for the target compound.
Sigma-1 Receptor Neuropathic Pain Receptor Pharmacology

Purity and Commercial Availability

The target compound is commercially available at a standard purity of 98% from multiple independent suppliers, including Fluorochem (Product F712265) , Leyan (Product No. 1371122) , and Chemscene . In contrast, N-cyclohexyl-1,3-diaminopropane (C-DAP, CAS 3312-60-5), the most intensively studied spermine synthase inhibitor in this class, is typically supplied at 98–99% purity but is catalogued by fewer specialized research chemical suppliers . The N-des-methyl analog N-cyclohexyl-N-methylpropane-1,3-diamine (CAS 26735-20-6) is available from select vendors but with less established quality documentation . The target compound benefits from storage conditions of 2–8°C under dry seal, supporting long-term stability in research laboratory inventory . For procurement decision-making, the availability of the target compound at 98% purity from multiple independent sources, with documented analytical characterization (SMILES, InChI, MDL number), provides a verifiable quality baseline that may not be consistently available for all comparator analogs.

Purity & Supply
Supporting evidence
Purity: 98% (multiple vendors). Storage: 2–8°C sealed dry. MDL/SMILES/InChI documented.
Verifiable quality baseline and supply-chain redundancy for procurement.
Based on 2026 commercial datasheets.
Chemical Procurement Quality Control Research Supply Chain

N-Cyclopropyl and P450 Metabolic Stability

The N-cyclopropyl group exerts a profound and context-dependent effect on cytochrome P450-mediated metabolism. N-Benzyl-N-cyclopropylamine (BCA) is a well-established suicide inhibitor of P450 enzymes, undergoing ring-opening to generate reactive cyclopropanone that inactivates the enzyme [1]. However, critically, N-benzyl-N-cyclopropyl-N-methylamine—which shares the N-cyclopropyl-N-methyl substitution pattern with the target compound—was found NOT to inactivate P450 and NOT to give rise to 3-hydroxypropionaldehyde as a metabolite without first undergoing oxidative N-demethylation [2]. This demonstrates that N-methylation adjacent to an N-cyclopropyl group can switch the metabolic fate from P450 inactivation to conventional N-dealkylation. The target compound, bearing both N-cyclopropyl (N-3) and N-methyl (N-1) substituents on the 1,3-diaminopropane scaffold, may therefore exhibit a fundamentally different metabolic stability profile compared to analogs such as C-DAP (which lacks both N-methyl and N-cyclopropyl groups) or simple N-cyclopropyl-diamines (which may act as P450 inactivators). For researchers studying polyamine metabolism or conducting cell-based assays requiring prolonged compound exposure, this distinction is functionally significant and precludes direct analog substitution.

P450 Metabolic Fate
Class-level inference
N-Benzyl-N-cyclopropylamine: P450 suicide inhibitor.
N-Benzyl-N-cyclopropyl-N-methylamine: no P450 inactivation.
N-Methylation adjacent to N-cyclopropyl may avoid suicide inactivation, relevant for long-duration assays.
Extrapolated from N-benzyl analogs; target compound metabolism not directly measured.
Drug Metabolism Cytochrome P450 Metabolic Stability

Fsp3 and Three-Dimensional Character

The target compound exhibits an Fsp3 (fraction of sp3-hybridized carbons) value of 1.0, indicating complete saturation of all carbon atoms . This represents maximal three-dimensional character, a property increasingly correlated with clinical success in drug discovery due to improved solubility, reduced promiscuity, and enhanced target selectivity compared to flat, aromatic compounds [1]. In comparison, many commercially available 1,3-diamine building blocks contain aromatic substituents with Fsp3 values substantially below 1.0. For example, N-benzyl-substituted 1,3-diaminopropane derivatives typically exhibit Fsp3 values of approximately 0.6–0.7 due to the aromatic ring. The target compound's fully sp3-hybridized scaffold—combining cyclohexyl, cyclopropyl, and N-methyl groups—positions it as a high-Fsp3 building block suitable for fragment-based drug discovery libraries that prioritize three-dimensionality. The cyclopropyl ring itself contributes additional value: its constrained geometry (C–C–C bond angle ~60°) introduces conformational restriction not achievable with linear alkyl chains, while its ring strain (~27.5 kcal/mol) provides a unique reactivity profile for late-stage functionalization [2].

3D Character (Fsp³)
Supporting evidence
Fsp³ = 1.0 (all 13 carbons sp³). Cyclopropyl strain ≈ 27.5 kcal/mol; C–C–C angle ~60°.
Maximal saturation for fragment-based libraries; not replicable with aromatic 1,3-diamine analogs.
Compared to N-benzyl analogs with Fsp³ ~0.6–0.7.
Fragment-Based Drug Discovery Molecular Complexity Diversity-Oriented Synthesis

n1-Cyclohexyl-n3-cyclopropyl-n1-methylpropane-1,3-diamine: Application Scenarios


Polyamine Metabolism Research

Investigators studying spermine synthase inhibition in cancer cell models who require a compound that departs structurally from C-DAP (N-cyclohexyl-1,3-diaminopropane) may select the target compound to probe the impact of N-cyclopropyl and N-methyl substituents on enzyme binding kinetics and polyamine transporter recognition. The target's N-cyclopropyl-N-methyl pattern is predicted to avoid P450 suicide inactivation based on class-level metabolic precedent [1], a critical advantage for long-duration antiproliferative assays (e.g., 14-day protocols where C-DAP demonstrates an IC50 of ~5 μM [2]). Its higher LogP (2.15 vs. ~1.3–1.5 for the des-cyclopropyl analog ) further suggests differential cellular permeability that may translate into distinct potency profiles.

Sigma-1 Receptor Ligand Screening

For laboratories engaged in sigma-1 receptor (S1R) ligand discovery, the target compound provides a cyclohexyl-cyclopropyl-diamine scaffold that is structurally distinct from the well-explored piperazine and ethylenediamine series. The systematic SAR reported by Conroy et al. established that basicity, flexibility, and N-substituent topology are critical for S1R affinity and S2R selectivity [3]. While no direct binding data exist for the target compound, the structurally related N,N'-dicyclohexyl-N''-cyclopropyl-guanidine (CHEMBL312806) demonstrates measurable sigma receptor engagement (IC50 = 513 nM [4]), supporting the hypothesis that cyclohexyl-cyclopropyl diamine architectures are competent sigma ligands. Procurement of the target compound enables exploration of N-methyl substitution effects on sigma receptor subtype selectivity.

Fragment-Based Drug Discovery (High Fsp3)

The target compound's Fsp3 value of 1.0 positions it as an ideal entry for fragment libraries designed under the 'escape from flatland' paradigm, where increased saturation correlates with improved clinical developability [5]. The combination of a fully saturated cyclohexyl ring with a cyclopropyl substituent introduces both three-dimensionality and conformational constraint (cyclopropyl C–C–C bond angle ~60° vs. tetrahedral ~109.5°) [6], features not duplicated by simple N-alkyl-1,3-diaminopropanes. For diversity-oriented synthesis and fragment elaboration, the two chemically distinguishable secondary amine sites (N-cyclohexyl-N-methyl and N-cyclopropyl) offer orthogonal reactivity handles for sequential functionalization.

Cytochrome P450 Metabolism Studies

The N-cyclopropyl-N-methyl substitution pattern present in the target compound represents a specific architectural motif that, based on the work of Shaffer et al., avoids the P450 suicide inactivation observed with N-cyclopropyl-amines lacking N-methylation [1]. Researchers investigating structure-metabolism relationships for amine-containing drug candidates can use the target compound as a model substrate to study how simultaneous N-cyclopropylation and N-methylation on a 1,3-diaminopropane scaffold modulate oxidative N-dealkylation pathways. This application is directly supported by the finding that N-benzyl-N-cyclopropyl-N-methylamine requires initial N-demethylation before cyclopropyl ring metabolism can occur [1], suggesting the target compound may exhibit sequential metabolic processing distinct from mono-substituted comparators.

Application
Selection Property
Validation Focus
Polyamine Metabolism Research
N-Cyclopropyl-N-methyl substitution pattern distinct from C-DAP
Polyamine transporter recognition & long-duration metabolic stability
Sigma-1 Receptor Screening
Cyclohexyl-cyclopropyl diamine architecture
Sigma subtype selectivity profiling vs piperazine/ethylenediamine ligands
Fragment-Based Drug Discovery
Fully sp³-hybridized scaffold with cyclopropyl conformational constraint
3D fragment library integration & orthogonal amine reactivity
P450 Metabolism Studies
N-Cyclopropyl-N-methyl motif (avoids suicide inactivation)
Sequential N-dealkylation pathway analysis
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